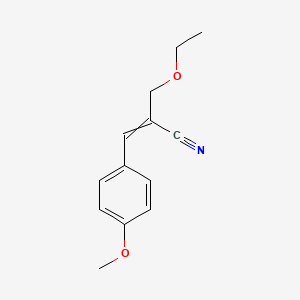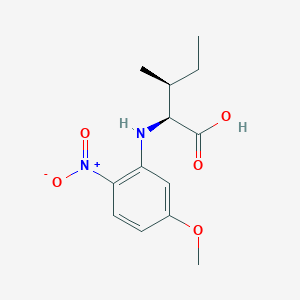
N-(5-Methoxy-2-nitrophenyl)-L-isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Methoxy-2-nitrophenyl)-L-isoleucine is a compound that features a nitrophenyl group substituted with a methoxy group at the 5-position and an isoleucine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methoxy-2-nitrophenyl)-L-isoleucine typically involves the coupling of 5-methoxy-2-nitroaniline with L-isoleucine. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like DMF (dimethylformamide). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Methoxy-2-nitrophenyl)-L-isoleucine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst (Pd/C) or hydrazine hydrate.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with Pd/C catalyst or hydrazine hydrate.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Reduction: 5-amino-2-methoxyphenyl-L-isoleucine.
Oxidation: 5-hydroxy-2-nitrophenyl-L-isoleucine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Methoxy-2-nitrophenyl)-L-isoleucine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-Methoxy-2-nitrophenyl)-L-isoleucine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the isoleucine moiety can interact with biological macromolecules such as proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-nitroaniline: Similar structure but lacks the isoleucine moiety.
5-Methoxy-2-nitrophenol: Similar structure but with a hydroxyl group instead of an amino acid.
N-(5-Methoxy-2-nitrophenyl)-L-phenylalanine: Similar structure but with phenylalanine instead of isoleucine.
Uniqueness
N-(5-Methoxy-2-nitrophenyl)-L-isoleucine is unique due to the presence of both the nitrophenyl group and the isoleucine moiety. This combination allows for specific interactions with biological targets and provides distinct chemical reactivity compared to other similar compounds.
Properties
CAS No. |
479677-31-1 |
|---|---|
Molecular Formula |
C13H18N2O5 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
(2S,3S)-2-(5-methoxy-2-nitroanilino)-3-methylpentanoic acid |
InChI |
InChI=1S/C13H18N2O5/c1-4-8(2)12(13(16)17)14-10-7-9(20-3)5-6-11(10)15(18)19/h5-8,12,14H,4H2,1-3H3,(H,16,17)/t8-,12-/m0/s1 |
InChI Key |
AJYDHJXLHRGFPQ-UFBFGSQYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC1=C(C=CC(=C1)OC)[N+](=O)[O-] |
Canonical SMILES |
CCC(C)C(C(=O)O)NC1=C(C=CC(=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


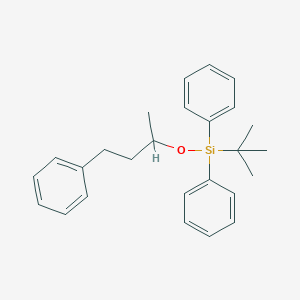

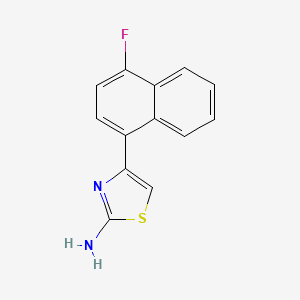
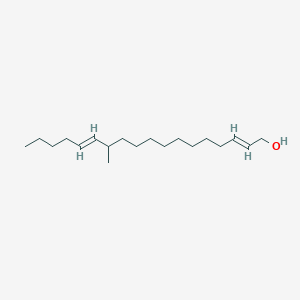
![Benzoic acid, 3-[[[4-(trifluoromethyl)phenoxy]acetyl]amino]-](/img/structure/B12589346.png)
![1h-Thieno[3,4-d]imidazole-2-carbaldehyde](/img/structure/B12589353.png)
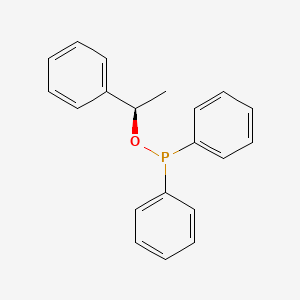
![4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one](/img/structure/B12589360.png)
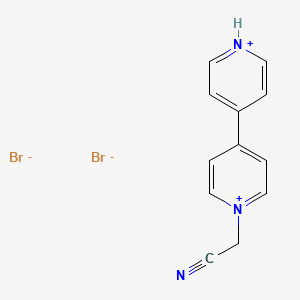
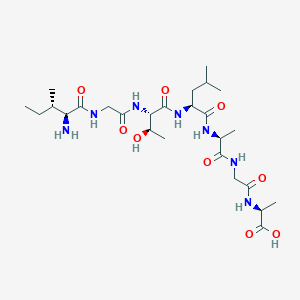
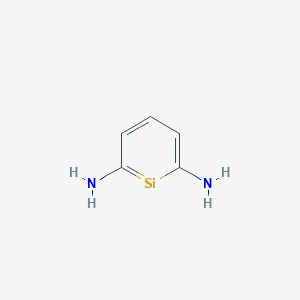

![Methyl 3-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12589426.png)
